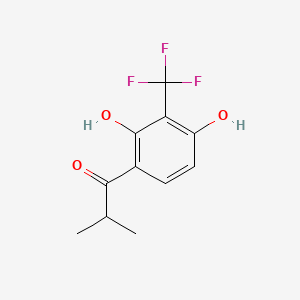

1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one

Übersicht

Beschreibung

1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one is a synthetic organic compound belonging to the class of chalcones. Chalcones are characterized by their α, β-unsaturated carbonyl system, which consists of two phenol rings connected by a three-carbon chain. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an acetophenone derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted chalcones depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of 1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one. The compound was screened for activity against Mycobacterium tuberculosis (Mtb) and exhibited promising results. In a phenotypic whole-cell screening approach, derivatives of this compound were identified as potential candidates for further development in tuberculosis treatment due to their favorable pharmacokinetic profiles and low cytotoxicity levels .

2. Antidiabetic Potential

The compound has shown potential as an antidiabetic agent. In vitro studies demonstrated that it effectively inhibited several key enzymes involved in carbohydrate metabolism, suggesting its utility in managing diabetes . The structure-activity relationship (SAR) studies indicated that modifications to the trifluoromethyl group could enhance its inhibitory effects.

3. Synthesis of Derivatives

The synthesis of derivatives of this compound has been explored for the development of new pharmaceutical agents. For instance, a study highlighted the transformation of this compound into various sulfone and sulfoxide derivatives, which maintained or improved biological activity while enhancing solubility .

Material Science Applications

1. Catalysis

The compound has been utilized as a precursor in the synthesis of dinuclear ruthenium(II)-NNN pincer complexes for catalytic applications. These complexes demonstrated effective catalytic properties in transfer hydrogenation reactions, showcasing the versatility of this compound in facilitating chemical transformations .

2. Polymer Chemistry

In polymer science, this compound's unique structural features allow it to act as a building block for creating functional polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for advanced material applications.

Case Studies

Case Study 1: Antimycobacterial Efficacy

A study conducted on mice infected with Mtb evaluated the efficacy of a derivative synthesized from this compound. The results showed that the derivative maintained effective concentrations above the minimum inhibitory concentration (MIC) for over 24 hours post-administration, indicating its potential as a therapeutic agent against tuberculosis .

Case Study 2: Enzyme Inhibition in Diabetes Management

In vitro assays were performed to assess the inhibitory effects of various derivatives on key enzymes such as alpha-glucosidase and dipeptidyl peptidase IV (DPP-IV). The results indicated that certain modifications to the original compound significantly improved inhibition rates, suggesting a pathway for developing new antidiabetic drugs based on this scaffold .

Wirkmechanismus

The biological activity of 1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one is attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupt cell membranes, and interfere with cellular signaling pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(2,4-Dihydroxyphenyl)-2-methylpropan-1-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

1-(2,4-Dihydroxy-3-methylphenyl)-2-methylpropan-1-one: The presence of a methyl group instead of a trifluoromethyl group alters its reactivity and biological activity.

Uniqueness

The presence of the trifluoromethyl group in 1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one imparts unique properties such as increased lipophilicity, enhanced metabolic stability, and potential for stronger biological activity compared to its analogs.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Biologische Aktivität

1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one, commonly referred to by its CAS number 1204737-93-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antibacterial effects, and other pharmacological implications based on diverse research findings.

Basic Information

- Chemical Formula : C₁₁H₁₁F₃O₃

- Molecular Weight : 248.20 g/mol

- CAS Number : 1204737-93-8

Structure

The compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and altered electronic properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Anticancer Activity Data

The compound exhibited IC₅₀ values comparable to established chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent.

Antibacterial Activity

In addition to its anticancer properties, the compound has been assessed for antibacterial activity. It was tested against various bacterial strains using the agar disc-diffusion method.

Table 2: Antibacterial Activity

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mM) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 15 | 1 | |

| Escherichia coli | 12 | 1 | |

| Proteus mirabilis | 14 | 1 |

These results suggest that the compound possesses notable antibacterial properties, making it a candidate for further development in antimicrobial therapies.

The biological activity of this compound is believed to be mediated through multiple pathways:

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the generation of ROS could contribute to its cytotoxic effects.

- Inhibition of Key Enzymes : The inhibition of enzymes involved in cell proliferation and survival pathways is also a proposed mechanism.

Study on Anticancer Efficacy

A recent study investigated the efficacy of this compound against MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC₅₀ value of approximately 5.85 µM. Molecular docking studies suggested that the compound binds effectively to key proteins involved in cancer progression, further supporting its potential as an anticancer agent .

Study on Antibacterial Properties

Another study focused on the antibacterial effects against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 12 to 15 mm at a concentration of 1 mM. This positions it as a promising candidate for developing new antibiotics .

Eigenschaften

IUPAC Name |

1-[2,4-dihydroxy-3-(trifluoromethyl)phenyl]-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c1-5(2)9(16)6-3-4-7(15)8(10(6)17)11(12,13)14/h3-5,15,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFNJYJWOHQAMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=C(C(=C(C=C1)O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696735 | |

| Record name | 1-[2,4-Dihydroxy-3-(trifluoromethyl)phenyl]-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204737-93-8 | |

| Record name | 1-[2,4-Dihydroxy-3-(trifluoromethyl)phenyl]-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.